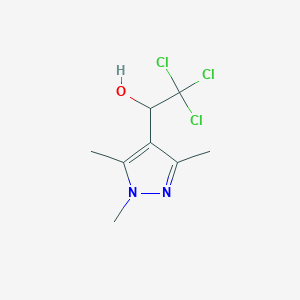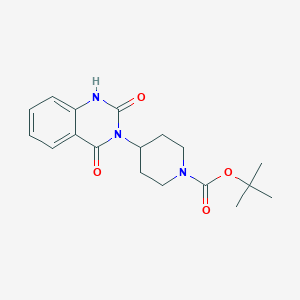![molecular formula C12H12N4O2 B1396475 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1296172-33-2](/img/structure/B1396475.png)
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
The compound “3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown various biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .
Scientific Research Applications
Role in Synthesis and Catalysis
Hybrid catalysts are crucial for the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The development of substituted pyrimidinone derivatives through one-pot multicomponent reactions using various catalysts, including organocatalysts, metal catalysts, and green solvents, highlights the compound's role in facilitating efficient and eco-friendly synthetic pathways. These developments open new avenues for creating lead molecules with potential medicinal applications (Parmar, Vala, & Patel, 2023).
Pharmacological Effects
Pyrimidine derivatives, including those related to the core structure of the compound , have been extensively studied for their wide range of pharmacological effects. These effects include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent research has focused on synthesizing novel pyrimidine analogs to enhance these activities with minimum toxicity, providing insights into the structure-activity relationships (SARs) of these compounds. Such research underscores the potential of pyrimidine derivatives in developing new therapeutic agents for various diseases (Rashid et al., 2021).
Biocatalysis and Environmental Applications
Carboxylic acids, including those related to pyrimidine derivatives, play a significant role in biocatalysis and environmental applications. Research on carboxylic acids has revealed their impact on microbial inhibition, highlighting their potential as biorenewable chemicals for industrial applications. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust microbial strains for improved industrial performance, emphasizing the environmental significance of these compounds (Jarboe, Royce, & Liu, 2013).
properties
IUPAC Name |
3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)9-8-3-6(8)4-16(9)11-7-1-2-13-10(7)14-5-15-11/h1-2,5-6,8-9H,3-4H2,(H,17,18)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWWQLQHOVKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C3=NC=NC4=C3C=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)
![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)



![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)

![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)